REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:15]O>>[CH3:15][O:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH3:9]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC(CCCC(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated until the reaction
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent is removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under the vacuum of an oil pump
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 870 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |